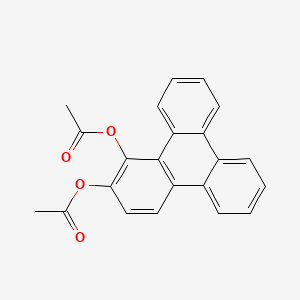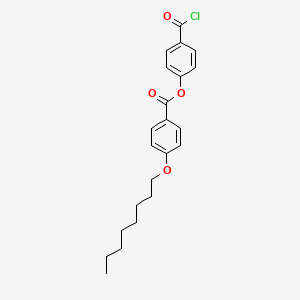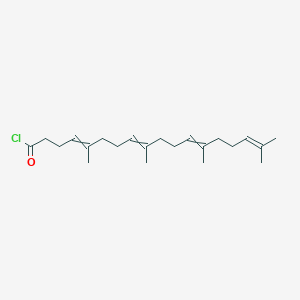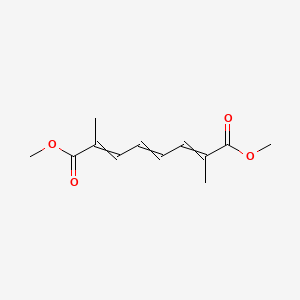
Triphenylene-1,2-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenylene-1,2-diyl diacetate is a derivative of triphenylene, a polycyclic aromatic hydrocarbon known for its discotic liquid crystalline properties. This compound is characterized by the presence of two acetate groups attached to the 1 and 2 positions of the triphenylene core. The unique structure of this compound allows it to exhibit interesting chemical and physical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triphenylene-1,2-diyl diacetate can be synthesized through several methods. One common approach involves the oxidative cyclization of suitable precursors, such as 2-hydroxy-3,6,7,10,11-pentaalkoxytriphenylene, followed by reductive acetylation to introduce the acetate groups . Another method includes the nickel-mediated Yamamoto coupling of o-dibromoarenes, which is efficient for preparing substituted triphenylenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidative cyclization reactions, followed by purification and acetylation steps. The use of transition metal catalysts, such as nickel or palladium, is common in these processes to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Triphenylene-1,2-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reductive acetylation can be used to introduce acetate groups.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive acetylation typically involves reagents such as acetic anhydride and reducing agents like sodium borohydride.
Substitution: Substitution reactions often use nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted triphenylene derivatives, such as heptaalkoxytriphenylenes and quinone derivatives .
Wissenschaftliche Forschungsanwendungen
Triphenylene-1,2-diyl diacetate has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it useful in the design of bioactive molecules and studying molecular interactions.
Wirkmechanismus
The mechanism of action of triphenylene-1,2-diyl diacetate involves its ability to undergo π-π stacking interactions, which facilitate the formation of columnar liquid crystalline phases. These interactions are crucial for its applications in organic semiconductors and optoelectronic devices. The molecular targets and pathways involved include the stabilization of charge carriers and enhancement of charge transport properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylene: The parent compound, known for its discotic liquid crystalline properties.
Heptaalkoxytriphenylenes: Substituted derivatives with enhanced liquid crystalline behavior.
Triphenylene-BODIPY hybrids: Compounds combining triphenylene with BODIPY dyes for advanced photophysical properties.
Uniqueness
Triphenylene-1,2-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable columnar liquid crystalline phases and undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
84040-74-4 |
|---|---|
Molekularformel |
C22H16O4 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
(1-acetyloxytriphenylen-2-yl) acetate |
InChI |
InChI=1S/C22H16O4/c1-13(23)25-20-12-11-19-17-9-4-3-7-15(17)16-8-5-6-10-18(16)21(19)22(20)26-14(2)24/h3-12H,1-2H3 |
InChI-Schlüssel |
VJOXFQFHSCQHGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C42)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Dimethylamino)phenyl]-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B14406952.png)



![3-Chloro-2-ethoxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14406984.png)
![7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14406987.png)
![3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid](/img/structure/B14406995.png)
![1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene](/img/structure/B14407002.png)


![Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate](/img/structure/B14407018.png)



